tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate
Overview
Description
"tert-Butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate" is a compound relevant in the field of medicinal chemistry. It is often used as an intermediate in the synthesis of various biologically active compounds. This compound features in several synthesis strategies due to its unique structure and functional groups (Singh & Umemoto, 2011).
Synthesis Analysis
The synthesis of related fluoropyrrolidine derivatives often involves the use of tert-butyl groups and fluorine atoms. For instance, the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, which are related to the target compound, has been efficiently achieved using tert-butyl-2,6-dimethylphenylsulfur trifluoride (Singh & Umemoto, 2011).
Molecular Structure Analysis
The molecular structure of related fluoropyrrolidine derivatives features a fluorine atom, which significantly influences the compound's reactivity and physical properties. The presence of the tert-butyl group and fluorine atom in such compounds requires careful analysis during synthesis to ensure the desired stereochemistry (Cesare et al., 1992).
Chemical Reactions and Properties
Compounds with tert-butyl and fluoropyrrolidine structures participate in various chemical reactions, including fluorination and substitution reactions. Their reactivity is often dictated by the presence of the fluorine atom and the tert-butyl group, leading to the formation of diverse intermediates useful in medicinal chemistry (Umemoto et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of tert-butyl fluoropyrrolidine derivatives are influenced by their molecular structure. The presence of the tert-butyl group and fluorine atom contributes to the compound's physical characteristics, which are important for its application in synthesis and drug formulation (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group compatibility, are crucial for the use of tert-butyl fluoropyrrolidine derivatives in synthesis. The fluorine atom imparts unique chemical properties, making these compounds valuable in the synthesis of various pharmaceuticals (Ellman et al., 2002).
Scientific Research Applications
Medicinal Chemistry Applications : 4-Fluoropyrrolidine derivatives, including those related to tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate, are useful in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These compounds are attractive synthons for medicinal applications due to their high yield of preparation and easy isolation as enantiomerically pure compounds (Singh & Umemoto, 2011).
Key Intermediate in Biotin Synthesis : Tert-butyl derivatives have been synthesized as key intermediates in the natural product Biotin, which is crucial in the metabolic cycle for the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Group Migration in Chemical Synthesis : An alkoxide anion triggered tert-butyloxycarbonyl (Boc) group migration has been reported for compounds including imide derivatives of tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate. This involves an unusual nine-membered cyclic transition state and is significant in chemical synthesis (Xue & Silverman, 2010).
Synthesis of Substituted tert-Butyl Derivatives : Studies have been conducted on the stereoselective synthesis of substituted tert-butyl derivatives, which are quantitatively yielded as cis isomers and are useful in various chemical transformations (Boev et al., 2015).
Chiral Auxiliary in Dipeptide Synthesis : Tert-butyl derivatives have been used as chiral auxiliaries and as chiral building blocks in dipeptide synthesis. This includes the preparation of enantiomerically pure compounds and the study of their effectiveness compared to other chiral auxiliaries (Studer et al., 1995).
Antimicrobial Activity : Derivatives with chiral aminopyrrolidine substituents, similar to tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate, have shown antimicrobial activity. The stereochemistry of these compounds is critical for maintaining their activity (Di Cesare et al., 1992).
Safety And Hazards
properties
IUPAC Name |
tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,11H2,1-3H3/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQXHFOCKKIWJL-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate | |
CAS RN |
1441392-27-3 | |
Record name | (3R,4R)-1-Boc-3-amino-4-fluoropyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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